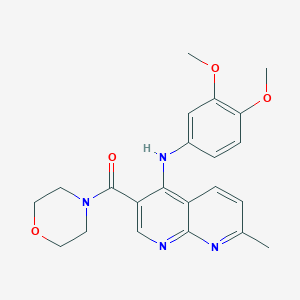

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

描述

The compound "(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone" is a 1,8-naphthyridine derivative featuring a morpholino methanone group at position 3, a 7-methyl substituent, and a 3,4-dimethoxyphenylamino moiety at position 4. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

属性

IUPAC Name |

[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-14-4-6-16-20(25-15-5-7-18(28-2)19(12-15)29-3)17(13-23-21(16)24-14)22(27)26-8-10-30-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDOFDIUHWANBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common approach includes the initial formation of the naphthyridine core, followed by the introduction of the dimethoxyphenyl group through a coupling reaction. The morpholino group is then added via nucleophilic substitution. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. The purification process typically involves chromatography techniques to isolate the desired product from by-products and unreacted starting materials .

化学反应分析

Types of Reactions

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the morpholino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

科学研究应用

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Modifications on the 1,8-Naphthyridine Core

a. Position 4: Aryl Amino Groups

- Target Compound: The 3,4-dimethoxyphenylamino group provides two methoxy substituents, increasing lipophilicity and steric bulk compared to simpler aryl groups.

- Analog from : The closely related compound "4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone" lacks the 3-methoxy group, reducing steric hindrance and electron-donating capacity. This difference may alter pharmacokinetic properties, such as metabolic stability or target engagement .

b. Position 3: Functional Group Variations

- Compound 3g (): Features a 4-nitro-phenyl-propenone group at position 3. The high melting point (>320°C) of 3g contrasts with the likely lower melting point of the target compound due to the morpholino group’s flexibility .

Comparative Data Table

生物活性

The compound (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone , often referred to as DMN , is a synthetic derivative of naphthyridine that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMN is characterized by a complex structure that includes a naphthyridine core, a morpholino group, and a dimethoxyphenyl substituent. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.40 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMN, particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance, DMN has been shown to induce apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. This is evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with DMN resulted in:

- IC50 : 15 µM after 48 hours.

- Induction of apoptosis confirmed by Annexin V staining.

- Increased expression of cleaved caspase-3.

Anti-inflammatory Effects

In addition to its anticancer properties, DMN exhibits anti-inflammatory activity . It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role for DMN in treating inflammatory diseases.

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Activation of caspases |

| Anti-inflammatory | Reduces cytokine production | Inhibition of NF-kB |

In Vivo Studies

In vivo studies using murine models have further corroborated the therapeutic potential of DMN. In a xenograft model of breast cancer, administration of DMN significantly reduced tumor growth compared to control groups. The tumors exhibited lower vascularization and increased apoptosis markers upon histological examination.

Toxicity Profile

The toxicity profile of DMN has also been evaluated. Preliminary studies indicate that DMN has a favorable safety profile with minimal cytotoxicity to normal cells at therapeutic doses. Further toxicological assessments are necessary to establish its safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。